molecular formula C23H17ClN2O3S2 B2786079 5-BENZOYL-3-(BENZENESULFONYL)-N2-(2-CHLOROPHENYL)THIOPHENE-2,4-DIAMINE CAS No. 866843-42-7

5-BENZOYL-3-(BENZENESULFONYL)-N2-(2-CHLOROPHENYL)THIOPHENE-2,4-DIAMINE

Cat. No.: B2786079
CAS No.: 866843-42-7
M. Wt: 468.97
InChI Key: PXVJZXRVWJURLI-UHFFFAOYSA-N
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Description

5-BENZOYL-3-(BENZENESULFONYL)-N2-(2-CHLOROPHENYL)THIOPHENE-2,4-DIAMINE is a versatile chemical compound with a unique structure that allows for various applications in scientific research. This compound is particularly noted for its potential in drug synthesis and material science studies.

Preparation Methods

The synthesis of 5-BENZOYL-3-(BENZENESULFONYL)-N2-(2-CHLOROPHENYL)THIOPHENE-2,4-DIAMINE involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. The reaction conditions typically require specific reagents and catalysts to ensure the desired product is obtained. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-BENZOYL-3-(BENZENESULFONYL)-N2-(2-CHLOROPHENYL)THIOPHENE-2,4-DIAMINE is widely used in scientific research due to its unique properties In chemistry, it is utilized in the synthesis of various compounds In biology, it serves as a tool for studying cellular processesAdditionally, it is used in the industry for material science studies.

Mechanism of Action

The mechanism of action of 5-BENZOYL-3-(BENZENESULFONYL)-N2-(2-CHLOROPHENYL)THIOPHENE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes. The exact pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Compared to other similar compounds, 5-BENZOYL-3-(BENZENESULFONYL)-N2-(2-CHLOROPHENYL)THIOPHENE-2,4-DIAMINE stands out due to its unique structure and properties. Similar compounds include [3-Amino-4-(benzenesulfonyl)-5-(3-chloroanilino)thiophen-2-yl]-phenylmethanone and [3-amino-4-(benzenesulfonyl)-5-(5-chloro-2-methylanilino)thiophen-2-yl]-phenylmethanone .

Properties

IUPAC Name

[3-amino-4-(benzenesulfonyl)-5-(2-chloroanilino)thiophen-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O3S2/c24-17-13-7-8-14-18(17)26-23-22(31(28,29)16-11-5-2-6-12-16)19(25)21(30-23)20(27)15-9-3-1-4-10-15/h1-14,26H,25H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXVJZXRVWJURLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C(=C(S2)NC3=CC=CC=C3Cl)S(=O)(=O)C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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